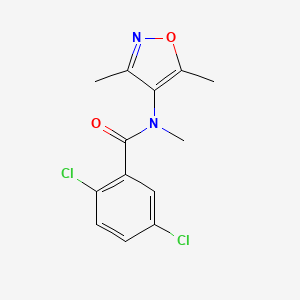
N-(5-chloro-1,3-thiazol-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-1,3-thiazol-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.
作用机制
N-(5-chloro-1,3-thiazol-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide inhibits this compoundβ by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of this compoundβ, such as glycogen synthase and β-catenin, leading to their activation. The inhibition of this compoundβ by this compound has been shown to have a variety of physiological effects, including the regulation of glycogen metabolism, gene expression, and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate glycogen metabolism by inhibiting the phosphorylation of glycogen synthase, leading to increased glycogen synthesis. It has also been shown to regulate gene expression by inhibiting the phosphorylation of β-catenin, leading to its stabilization and increased transcriptional activity. In addition, it has been shown to regulate cell cycle progression by inhibiting the phosphorylation of cyclin D1, leading to its stabilization and increased cell proliferation.
实验室实验的优点和局限性
N-(5-chloro-1,3-thiazol-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has several advantages and limitations for lab experiments. Its potency and selectivity make it an ideal tool compound for studying the role of this compoundβ in various cellular processes. However, its inhibitory effect on this compoundβ may have off-target effects on other cellular processes, which should be taken into account when interpreting experimental results. In addition, the compound's solubility and stability may limit its use in certain experimental conditions.
未来方向
There are several future directions for the use of N-(5-chloro-1,3-thiazol-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide in scientific research. One direction is the investigation of its role in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Another direction is the study of its effects on the regulation of circadian rhythms, which are important for the synchronization of physiological processes with the external environment. Finally, the development of more potent and selective this compoundβ inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of N-(5-chloro-1,3-thiazol-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has been described in the literature. The method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 2,3-dihydrobenzofuran-3-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane or dimethylformamide, under reflux conditions for several hours. The product can be purified by column chromatography or recrystallization.
科学研究应用
N-(5-chloro-1,3-thiazol-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has been used extensively in scientific research as a tool compound to study the role of this compoundβ in various cellular processes. It has been shown to be a potent and selective inhibitor of this compoundβ, with an IC50 value of around 10 nM. The compound has been used to investigate the role of this compoundβ in various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been used to study the regulation of glycogen metabolism, gene expression, and cell cycle regulation.
属性
IUPAC Name |
N-(5-chloro-1,3-thiazol-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-10-5-14-12(18-10)15-11(16)8-6-17-9-4-2-1-3-7(8)9/h1-5,8H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEKERIZFIDQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)




![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)

![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)
![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)

![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)

